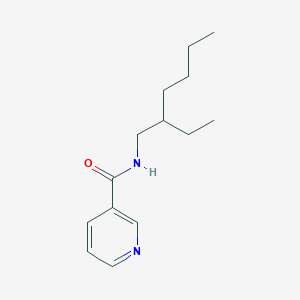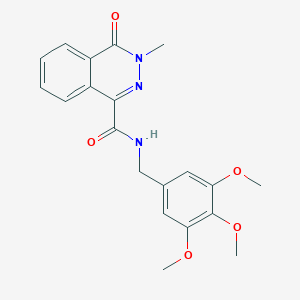
N-(2-ethylhexyl)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-ethylhexyl)pyridine-3-carboxamide is a chemical compound derived from nicotinamide, which is a form of vitamin B3. This compound is known for its various applications in scientific research and industry due to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethylhexyl)pyridine-3-carboxamide typically involves the reaction of nicotinamide with 2-ethylhexylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve a high yield of this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high efficiency in the production process. The use of advanced purification techniques, such as chromatography, helps in obtaining a pure form of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethylhexyl)pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as oxides, amines, and substituted compounds. These products have different properties and applications in scientific research and industry.
Scientific Research Applications
N-(2-ethylhexyl)pyridine-3-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases and conditions.
Industry: Used in the formulation of cosmetics and skincare products due to its beneficial effects on the skin.
Mechanism of Action
The mechanism of action of N-(2-ethylhexyl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways in the body. It is known to influence the activity of enzymes involved in redox reactions and energy production. The compound also affects cellular signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
N-(2-ethylhexyl)pyridine-3-carboxamide can be compared with other similar compounds, such as:
Nicotinamide: The parent compound, which is a form of vitamin B3.
Nicotinamide mononucleotide (NMN): A derivative involved in NAD+ biosynthesis.
Nicotinamide riboside (NR): Another derivative that serves as a precursor for NAD+.
Compared to these compounds, this compound has unique properties due to the presence of the 2-ethylhexyl group, which influences its chemical behavior and biological activities.
Properties
Molecular Formula |
C14H22N2O |
|---|---|
Molecular Weight |
234.34 g/mol |
IUPAC Name |
N-(2-ethylhexyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C14H22N2O/c1-3-5-7-12(4-2)10-16-14(17)13-8-6-9-15-11-13/h6,8-9,11-12H,3-5,7,10H2,1-2H3,(H,16,17) |
InChI Key |
LAMZDBBLBQNWLV-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)CNC(=O)C1=CN=CC=C1 |
Canonical SMILES |
CCCCC(CC)CNC(=O)C1=CN=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ETHYL 3-[(2-CHLOROPHENYL)METHYL]-4-OXO-3,4-DIHYDROPHTHALAZINE-1-CARBOXYLATE](/img/structure/B270634.png)

![N-[(6-chloro-1,3-benzodioxol-5-yl)methyl]acetamide](/img/structure/B270637.png)
![N-[3-(cyclopropylsulfamoyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B270639.png)

![2-[(5-Chloro-2-thienyl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B270641.png)
![1-(3,4-Dimethoxybenzoyl)-2-[2-(4-fluorophenyl)-2-oxoethyl]-6,7-dimethoxyisoquinolinium](/img/structure/B270644.png)
![2-(2,3-dimethoxyphenyl)-3-[2-(4-methylphenoxy)ethyl]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B270646.png)
![N-(2-dibenzo[b,d]furan-2-ylethyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B270648.png)

![3-methyl-4-oxo-N-[2-(phenylacetyl)phenyl]-3,4-dihydrophthalazine-1-carboxamide](/img/structure/B270652.png)
![2-({[4-benzyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-5-phenyl-1,3,4-oxadiazole](/img/structure/B270656.png)
![2-hydroxy-N-[2-(4-methoxyphenoxy)ethyl]benzamide](/img/structure/B270657.png)

